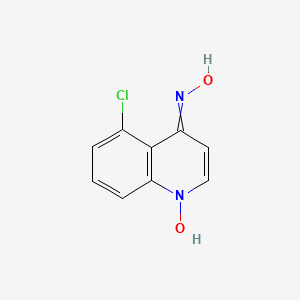
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 5-chloroquinoline with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by oxidation with an appropriate oxidizing agent . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in certain microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the chloro and hydroxyamino groups.
5-Chloroquinoline: Lacks the hydroxyamino group.
Quinoline N-oxide: Lacks the chloro and hydroxyamino groups.
Uniqueness
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both chloro and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
13442-11-0 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174009.png)
![N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174011.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174013.png)
![N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1174015.png)
![4-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174016.png)
![4-[3-(4-Bromoanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174017.png)
![4-[3-(4-Bromoanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174018.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174020.png)
![3-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174024.png)
![4-[3-(4-Bromoanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174025.png)
![N-(4-bromophenyl)-6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174026.png)
![N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1174027.png)
![4-[3-(4-Bromoanilino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174029.png)
![2,6-ditert-butyl-4-[3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/new.no-structure.jpg)
